molecular formula C18H21BFNO3 B13618881 4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine

4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine

Cat. No.: B13618881
M. Wt: 329.2 g/mol
InChI Key: FFSWXZXBWPLKTE-UHFFFAOYSA-N
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Description

4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine is a boronic ester-containing compound featuring a pyridine core linked via a methylene bridge to a substituted phenoxy group. The phenoxy moiety is functionalized with a fluorine atom at the para position and a tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) group at the ortho position. This structure positions the compound as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl systems .

Properties

Molecular Formula

C18H21BFNO3

Molecular Weight

329.2 g/mol

IUPAC Name

4-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine

InChI

InChI=1S/C18H21BFNO3/c1-17(2)18(3,4)24-19(23-17)15-11-14(20)5-6-16(15)22-12-13-7-9-21-10-8-13/h5-11H,12H2,1-4H3

InChI Key

FFSWXZXBWPLKTE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 4-fluoro-2-iodophenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.

    Coupling Reaction: The boronic ester intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 4-bromomethylpyridine. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenol derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The fluorine atom and boronic ester group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenol derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions can lead to a variety of substituted pyridine and phenoxy derivatives.

Scientific Research Applications

4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique chemical properties.

    Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of 4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, such as enzymes and receptors.

Comparison with Similar Compounds

Compound 44 ()

3-Cyclopropyl-4-(4-(imidazo[1,2-a]pyridin-5-yl)-3-(trifluoromethyl)phenoxy)furo[3,2-c]pyridine

  • Key Differences: Replaces the pyridine core with a furo[3,2-c]pyridine system. The phenoxy group bears a trifluoromethyl (-CF₃) substituent instead of fluorine.
  • Impact : The -CF₃ group is a stronger electron-withdrawing substituent than fluorine, which may increase the electrophilicity of the boronic ester, accelerating cross-coupling reactions. However, steric bulk from the cyclopropyl and imidazopyridine groups could hinder reactivity compared to the simpler pyridine structure of the target compound .

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyridine ()

  • Key Differences: Features a trifluoromethoxy (-OCF₃) group on the phenoxy ring instead of fluorine.
  • However, the meta positioning of the boronic ester relative to -OCF₃ may alter regioselectivity in coupling reactions compared to the ortho-fluoro/boronic ester arrangement in the target compound .

2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine ()

  • Key Differences: Lacks the fluorine substituent on the phenoxy ring.
  • This highlights the importance of fluorine in tuning electronic properties for catalytic applications .

FM-1406: 2-Phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ()

  • Key Differences: Boronic ester is directly attached to the pyridine ring rather than a phenoxy side chain.
  • Impact : Direct conjugation between the pyridine nitrogen and boronic ester may enhance stability via resonance, but steric hindrance from the phenyl group could limit accessibility in coupling reactions .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Core Structure Key Substituents Electronic Effects
Target Compound Pyridine-phenoxy 4-F, 2-boronic ester Moderate EWG (F), ortho-directing
Compound 44 () Furopyridine-phenoxy 3-CF₃, 4-boronic ester Strong EWG (CF₃)
Compound Pyridine-phenoxy 4-OCF₃, 5-boronic ester EWG + lipophilic (OCF₃)
FM-1406 () Pyridine 3-boronic ester, 2-phenyl Steric hindrance, resonance

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